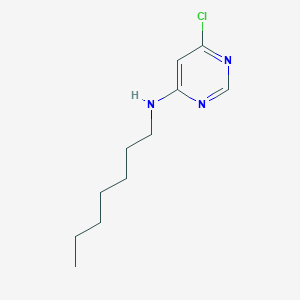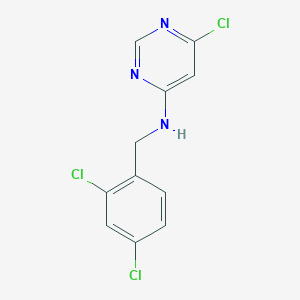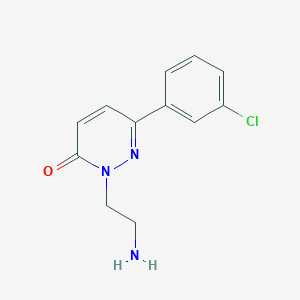
2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one, also known as 2-AEPC, is an organic compound of the pyridazinone class. It is a white solid that is soluble in water and ethanol. 2-AEPC is an important intermediate in the synthesis of various drugs, including anticonvulsants, antiarrhythmics, and anti-inflammatory agents. In addition, 2-AEPC has been studied for its potential applications in medical research and pharmaceutical industry.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Researchers have explored the synthesis of formazans from Mannich bases as antimicrobial agents, showcasing the chemical versatility of related compounds. Although the exact compound was not directly mentioned, this research highlights the broader category of dihydropyridazinones and their potential for developing antimicrobial agents (Sah et al., 2014).
Anticonvulsant and Muscle Relaxant Activities
A study on new derivatives related to the compound of interest showed significant anticonvulsant and muscle relaxant activities. This research underscores the potential of dihydropyridazinone derivatives in developing treatments for neurological disorders (Sharma et al., 2013).
Synthesis and Reactions of Pyridazinones
Another study focused on the synthesis of novel pyridazinones, including the process of converting these compounds into 3-chloro derivatives and further reacting them with aromatic amines. This research provides insight into the synthetic pathways and chemical reactions that could be applied to similar compounds for varied scientific applications (Alonazy et al., 2009).
Antibacterial Activities
The synthesis of triazine-thiones and related compounds has been investigated for their antibacterial activities. While not directly mentioning the compound , these studies illuminate the potential antibacterial properties of structurally related compounds (Mehrotra et al., 2002).
Anticonvulsant and Immunosuppressive Activities
Research into the synthesis of 2-substituted derivatives has revealed compounds with anticonvulsant and immunosuppressive activities, suggesting a possible avenue for the development of new pharmaceutical agents (Zabska & Jakóbiec, 1984).
Propiedades
IUPAC Name |
2-(2-aminoethyl)-6-(3-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-14/h1-5,8H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRJCQBNYBXKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



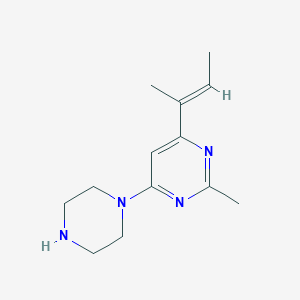
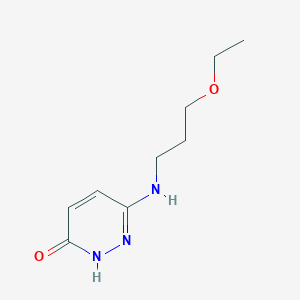
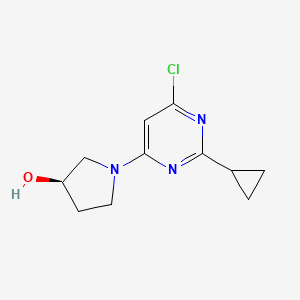
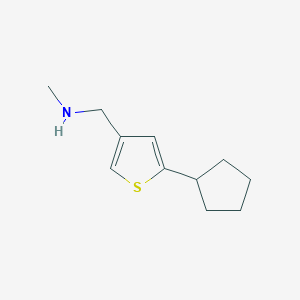
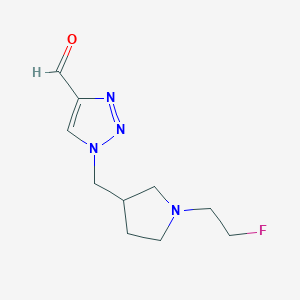
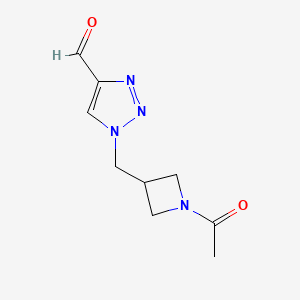
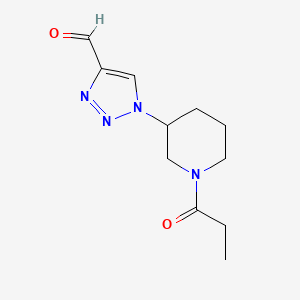
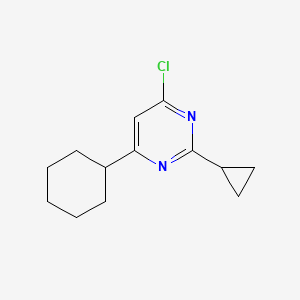
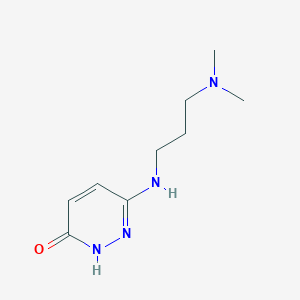
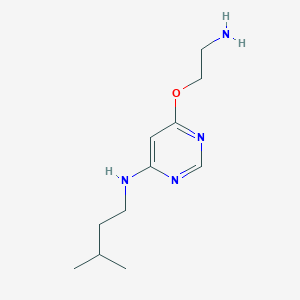
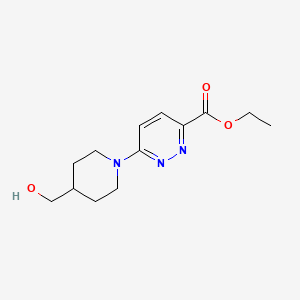
![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)
